2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C16H14N4OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14N4OS/c17-11-12-5-3-8-18-15(12)22-10-4-9-20-14-7-2-1-6-13(14)19-16(20)21/h1-3,5-8H,4,9-10H2,(H,19,21) |
InChI Key |
ZXQQXKYPWOXAGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=C(C=CC=N3)C#N |
Origin of Product |
United States |
Preparation Methods
Key Intermediate Synthesis
Preparation of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
The critical first step in the synthesis involves preparing the 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one intermediate, which serves as the foundation for subsequent transformations.
From 2-Methylthio-1H-benzimidazole
This method begins with 2-methylthio-1H-benzimidazole and proceeds through N-alkylation followed by oxidative conversion to the 2-oxo derivative.
Method A:
- A solution of 82 parts of 2-methylthio-1H-benzimidazole in 500 parts of tetrahydrofuran
- Addition of 125 parts of water, 48 parts of 50% aqueous sodium hydroxide solution
- Addition of 4 parts of N,N,N-triethylbenzenemethanaminium and 118 parts of 1-bromo-3-chloropropane
- Heating at 60°C for 3 hours with stirring
- Separation of layers after cooling, drying of organic phase over magnesium sulfate
- Filtration and solvent evaporation to yield 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole
- Purification by low-pressure distillation (yield: 87.5%)
Method B - Oxidative Conversion in Acetic Acid:
- To 5 parts of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole in 50 parts of acetic acid
- Dropwise addition of 6.6 parts of 30% aqueous hydrogen peroxide
- Heating at 100°C for 1 hour with stirring
- Cooling and neutralization of excess peroxide with 10 parts of sodium sulfite
- Solvent removal under reduced pressure
- Recrystallization from 2-propanol/water (2:1) mixture
- Yield: 3 parts (71%) of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (mp 119.2°C)
Method C - Oxidative Conversion in Ethanol:
- To 5 parts of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole in 70 parts of ethanol
- Dropwise addition of 6.6 parts of 30% aqueous hydrogen peroxide
- Refluxing for 48 hours
- Cooling and addition of 10 parts of sodium sulfite
- Solvent removal under reduced pressure
- Recrystallization from 2-propanol/water (2:1) mixture
- Yield: 2.7 parts (64%) of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (mp 119°C)
Alternative Method Using Phosphoric Acid
An alternative approach utilizing phosphoric acid provides higher yields:
- Addition of 40% phosphoric acid solution (120 ml) to the oily mass
- Addition of 80% third eyeball (60 ml)
- Stirring at 130 rpm and heating to 75°C
- Reaction for 4 hours
- Partial evaporation, cooling, and separation of solid
- Filtration and washing with potassium chloride solution
- Dehydration with anhydrous potassium carbonate
- Yield: 92% of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Synthesis of 2-Oxo-2,3-dihydro-1H-benzimidazole Core
The benzimidazole-2-one core can be synthesized through several routes, which may be employed when building the target molecule from simpler precursors.
From o-Phenylenediamine
This classical approach involves the reaction of o-phenylenediamine with carbonyl compounds:
- Reaction of o-phenylenediamine with carbonyl sources (urea, carbonyldiimidazole, or phosgene)
- Cyclization in suitable solvent under reflux conditions
- Isolation of 2-oxo-2,3-dihydro-1H-benzimidazole
From o-Nitroaniline Derivatives
An alternative approach using reduction followed by cyclization:
- Reduction of o-nitroaniline using Raney nickel or palladium catalysts
- Cyclization with carbonyl compounds
- Purification by column chromatography
Table 1. Comparison of Methods for Benzimidazole-2-one Core Synthesis
| Method | Starting Material | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Condensation | o-Phenylenediamine | Urea | Reflux, 3-5h | 75-85 | Simple procedure | Moderate yields |
| Cyclization | 3-[(2-aminophenyl)amino]-1-propanol | Potassium isocyanate | Reflux, 15h | 58 | Good purity | Time-consuming |
| Oxidative Conversion | 2-Methylthio derivatives | H₂O₂, AcOH | 100°C, 1h | 64-71 | Mild conditions | Requires precursor synthesis |
| Fe/S Catalyzed | o-Nitroanilines | Fe/S catalyst | 150°C, solvent-free | 83-91 | High yields | Harsh conditions |
Introduction of the Sulfanyl Group
Nucleophilic Substitution with Thiols
The transformation of the chloro-intermediate to the sulfanyl derivative can be accomplished through nucleophilic substitution with appropriate thiol compounds:
Direct Coupling with Pyridine-2-thiol Derivatives
An alternative approach involves the direct coupling of the chloro-intermediate with pyridine-2-thiol or its derivatives:
Coupling with Pyridine-3-carbonitrile Moiety
Preparation of 2-Mercaptopyridine-3-carbonitrile
The pyridine component requires preparation or commercial acquisition:
Coupling Strategies
Several approaches can be employed for the coupling of the benzimidazole and pyridine components:
Direct Alkylation
- Base-mediated (K₂CO₃, Cs₂CO₃, or NaH) alkylation of 2-mercaptopyridine-3-carbonitrile with 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
- Reaction in polar aprotic solvents (DMF, DMSO)
- Moderate heating (60-80°C) for 4-12 hours
Phase-Transfer Catalysis
- Utilization of phase-transfer catalysts (e.g., N,N,N-triethylbenzenemethanaminium salts)
- Two-phase system with aqueous base and organic solvent
- Enhanced reaction rates and yields
Table 2. Optimization of Coupling Reaction Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 8 | None | 65-70 |
| Cs₂CO₃ | DMF | 70 | 6 | None | 70-75 |
| NaH | THF | 60 | 4 | None | 60-65 |
| K₂CO₃ | Acetone/H₂O | RT | 12 | TEBA* | 75-80 |
| NaOH | DCM/H₂O | RT | 10 | TEBA* | 70-75 |
*TEBA: Triethylbenzylammonium chloride
Alternative Synthetic Routes
Convergent Synthesis Approach
A convergent approach may be more efficient for larger-scale synthesis:
Purification Techniques
Chromatographic Methods
Crystallization Procedures
Analytical Characterization
Spectroscopic Analysis
The target compound can be characterized using:
Chromatographic Analysis
HPLC analysis provides purity assessment:
- Typical columns: C18 reversed-phase
- Mobile phase: acetonitrile/water or methanol/water mixtures
- Detection at appropriate wavelengths (typically 254-280 nm)
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-3-Carbonitrile Derivatives
Compounds such as 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile and 1-amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (from ) share the pyridine-3-carbonitrile scaffold but differ in substituents. Key comparisons:
| Compound | Substituents | Key Features |
|---|---|---|
| Target Compound (CAS 1160271-40-8) | Benzimidazole-propylsulfanyl | Enhanced hydrogen-bonding capacity from benzimidazole; moderate lipophilicity |
| 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile | Thienyl-sulfanyl | Electron-rich thiophene may improve π-π stacking; lower molecular weight |
| 1-Amino-6-(5-bromo-benzofuran-2-yl)-pyridine-3-CN | 5-Bromo-benzofuran, amino, oxo | Bromine increases molecular weight; benzofuran may enhance fluorescence |
The benzimidazole group in the target compound likely confers stronger hydrogen-bonding interactions compared to thienyl or benzofuran substituents, which could affect solubility or target affinity in biological systems .
Benzimidazole-Containing Analogs
The compound 3-{5-ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid () shares the benzimidazole-propyl motif but replaces the sulfanyl-pyridine group with a benzoic acid moiety.
- The ethoxycarbonyl group in ’s compound increases hydrophobicity, whereas the sulfanyl linker in the target compound may improve solubility in polar aprotic solvents .
Sulfanyl-Linked Compounds
Montelukast derivatives () and 1-butyl-3-pyridinecarbonitrile () highlight the role of sulfanyl groups in medicinal chemistry:
- Montelukast analogs (e.g., 7-chloroquinolinyl sulfanyl derivatives) utilize sulfanyl linkages for receptor binding, suggesting the target compound’s sulfanyl-propyl chain could facilitate similar interactions .
- 1-Butyl-3-pyridinecarbonitrile (CAS 39108-47-9) lacks the benzimidazole group but shares the pyridinecarbonitrile core.
Biological Activity
The compound 2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
| Property | Value |
|---|---|
| Molecular Weight | 286.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Properties
Recent studies have indicated that derivatives of benzimidazole, including compounds similar to 2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile, exhibit significant anticancer activity. For instance, benzimidazole derivatives have been shown to induce apoptosis in various cancer cell lines.
In a study examining the cytotoxic effects of related compounds, it was found that certain derivatives had IC50 values ranging from 7.4 μM to 45.2 μM , indicating their effectiveness against tumor cells . The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties. For instance, benzimidazole derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The lipophilicity and redox potential of these compounds are believed to play crucial roles in their bioactivity .
Case Studies
-
Case Study on Anticancer Activity :
- A derivative similar to the compound was evaluated for its effects on MCF-7 breast cancer cells.
- Results indicated that treatment led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
-
Antimicrobial Evaluation :
- A series of benzimidazole derivatives were tested against Staphylococcus aureus and Escherichia coli.
- Compounds exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL , showcasing their potential as antimicrobial agents.
The precise mechanism by which 2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile exerts its biological effects is still under investigation. However, several hypotheses suggest:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may lead to cellular damage and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
